molecular formula C23H22N2O3 B5865252 N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide

货号 B5865252
分子量: 374.4 g/mol
InChI 键: AQUZWDOOMOSOSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. This leads to increased levels of incretin hormones, which in turn stimulates insulin secretion and lowers blood glucose levels.

作用机制

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors work by inhibiting the enzyme this compound, which is responsible for the degradation of incretin hormones. Incretin hormones are released by the gut in response to food intake and stimulate insulin secretion from the pancreas. By inhibiting the degradation of incretin hormones, this compound inhibitors increase the levels of these hormones in the bloodstream, leading to increased insulin secretion and lower blood glucose levels.
Biochemical and Physiological Effects
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on incretin hormones and insulin secretion, this compound inhibitors have been shown to reduce glucagon secretion, which is a hormone that raises blood glucose levels. This compound inhibitors have also been shown to improve beta-cell function, which is the ability of the pancreas to produce insulin.

实验室实验的优点和局限性

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors have a number of advantages for lab experiments. They are well-tolerated and have a low risk of hypoglycemia, which makes them ideal for use in animal studies. In addition, this compound inhibitors have been shown to have a number of beneficial effects on glucose metabolism, which makes them useful for studying the pathophysiology of type 2 diabetes mellitus.
One limitation of this compound inhibitors is that they are not effective in all patients with type 2 diabetes mellitus. In addition, this compound inhibitors may have different effects on glucose metabolism in different patient populations, which makes it important to carefully select study participants.

未来方向

There are a number of future directions for research on N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound inhibitors on glucose metabolism and cardiovascular outcomes. Finally, there is a need for more research on the use of this compound inhibitors in combination with other drugs for the treatment of type 2 diabetes mellitus.
Conclusion
In conclusion, this compound inhibitors are a class of drugs used in the treatment of type 2 diabetes mellitus. They work by inhibiting the enzyme this compound, which leads to increased levels of incretin hormones and lower blood glucose levels. This compound inhibitors have been extensively studied for their efficacy and safety and have a number of advantages for lab experiments. There are a number of future directions for research on this compound inhibitors, including the development of new drugs and investigation of long-term effects.

合成方法

The synthesis of N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors involves the reaction of a benzene carboximidamide with a 3,3-diphenylpropanoic acid derivative. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and under an inert atmosphere, such as nitrogen gas.

科学研究应用

N'-[(3,3-diphenylpropanoyl)oxy]-4-methoxybenzenecarboximidamide inhibitors have been extensively studied for their efficacy in the treatment of type 2 diabetes mellitus. Clinical trials have shown that this compound inhibitors are effective in reducing HbA1c levels, which is a marker of long-term blood glucose control. In addition, this compound inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.

属性

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3,3-diphenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-27-20-14-12-19(13-15-20)23(24)25-28-22(26)16-21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,16H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUZWDOOMOSOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。